molecular formula C12H24O2 B1580450 2-Methylpentyl 2-methylpentanoate CAS No. 90397-38-9

2-Methylpentyl 2-methylpentanoate

Cat. No. B1580450
CAS RN: 90397-38-9
M. Wt: 200.32 g/mol
InChI Key: UMFWRNLJDQMTFR-UHFFFAOYSA-N
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Description

“2-Methylpentyl 2-methylpentanoate” is a chemical compound with the molecular formula C12H24O2 . It is also known as “2-Methylpentyl 2-Methylvalerate” and "Pentanoic acid, 2-methyl-, 2-methylpentyl ester" .


Molecular Structure Analysis

The molecular structure of “2-Methylpentyl 2-methylpentanoate” consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The exact structure can be viewed using specialized chemical structure visualization software .

Scientific Research Applications

Impact on Biochemical Processes

  • Biochemical Mechanism in Diseases : 2-Oxo acids like 2-oxo-4-methylpentanoate and 2-oxo-3-methylpentanoate impact the activity of various enzymes in the brain. This interaction has implications for understanding diseases like phenylketonuria and maple-syrup-urine disease. In particular, these compounds influence enzymes such as pyruvate dehydrogenase and citrate synthase, which play crucial roles in metabolic processes (Clark & Land, 1974).

Chemical Synthesis and Applications

  • Synthesis of Natural Products : The compound has been used in the synthesis of various natural products. For example, derivatives like 2-Methy1-3-oxa-5-(tert-butyldiphenylsilyloxyl)methy1pentanoate are important for synthesizing epothilones, which are natural products with potential applications in medicine and pharmacology (Hamad & Schinzer, 2000).

Catalysis and Reaction Studies

  • Role in Catalytic Processes : In studies examining the conversion of various aldehydes under hydrogen, compounds like 2-methylpentanal (closely related to 2-Methylpentyl 2-methylpentanoate) play a role in catalysis. These studies provide insights into the selectivity and activity of different catalysts, important for industrial and chemical engineering applications (Sitthisa et al., 2011).

Food and Beverage Industry

  • Wine Aroma and Flavor : Ethyl 2-hydroxy-4-methylpentanoate, a compound related to 2-Methylpentyl 2-methylpentanoate, significantly influences the aroma of wines. Its presence contributes to the fruity character, and its different enantiomers have varying impacts on wine aroma (Lytra et al., 2015).

Enzymatic Interactions

  • Enzymatic Activity and Selectivity : 2-Methylpentyl 2-methylpentanoate and its derivatives play a role in enzymatic processes, such as in the catalytic reactions involving CALB (Candida antarctica lipase B). These compounds have been studied for their effect on enzyme enantioselectivity, offering insights for biochemical and pharmaceutical applications (Chaput et al., 2012).

Safety And Hazards

According to the Safety Data Sheets, “2-Methylpentyl 2-methylpentanoate” may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-methylpentyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-10(3)9-14-12(13)11(4)8-6-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWRNLJDQMTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052605
Record name 2-Methylpentyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentyl 2-methylpentanoate

CAS RN

90397-38-9
Record name 2-Methylpentyl 2-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90397-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-methyl-, 2-methylpentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090397389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-methyl-, 2-methylpentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpentyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentyl 2-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Murahashi, T Naota, K Ito, Y Maeda… - The Journal of organic …, 1987 - ACS Publications
… The reaction of 2-methyl- 1-pentanol with RuH2(PPh3)4 catalyst gave 2-methylpentyl 2methylpentanoate (8, 60%), which is the fragrance component of perfume esters.23 …
Number of citations: 374 pubs.acs.org
I Simpura, V Nevalainen - Tetrahedron, 2001 - Elsevier
New inexpensive aluminum-based bidentate and tridentate chelates were found to be efficient catalysts for the Tischtschenko reaction of aldehydes. The conversion of n-butanal to n-…
Number of citations: 20 www.sciencedirect.com
KNT Tseng - 2016 - deepblue.lib.umich.edu
… In 1987, Murahashi and co-workers followed up on the 1981 Letter and showed that perfume esters such as 2-methylpentyl 2methylpentanoate (60% yield) were obtained using a …
Number of citations: 0 deepblue.lib.umich.edu
A Sølvhøj, R Madsen - Organometallics, 2011 - ACS Publications
The ruthenium complex [RuCl 2 (IiPr)(p-cymene)] catalyzes the direct condensation of primary alcohols into esters and lactones with the release of hydrogen gas. The reaction is most …
Number of citations: 75 pubs.acs.org
S Manojveer, MT Johnson - Heterocycles via Cross Dehydrogenative …, 2019 - Springer
Cross-dehydrogenative coupling (CDC) reaction is a versatile method to couple two different alcohols under mild reaction conditions. The chapter summarizes the scientific literature …
Number of citations: 3 link.springer.com
S Murahashi, T Naota - 1994 - academia.edu
… tanol with RuH2(PPh3)4 catalyst gives 2-methylpentyl 2-methylpentanoate (3, …
Number of citations: 0 www.academia.edu
SI MURAHASHI, T NAOTA - Reviews on Heteroatom Chemistry, 1988 - MYU
Number of citations: 0

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